{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride

Catalog No.
S6620412
CAS No.
155799-96-5
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochl...

CAS Number

155799-96-5

Product Name

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-11(2)7-9-3-5-10(8-12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H

InChI Key

UZFJRTHRPHFERR-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)CO.Cl

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CO.Cl

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a phenylmethanol moiety. The compound's molecular formula is C10_{10}H15_{15}ClN2_2O, with a molecular weight of approximately 195.7 g/mol. It is often encountered in the context of medicinal chemistry due to its potential biological activities and applications in drug development.

There is no current information available on the specific mechanism of action of {4-[(dimethylamino)methyl]phenyl}methanol hydrochloride.

As information on this compound is limited, specific safety data is not available. However, due to the presence of the dimethylamino group, it is advisable to handle the compound with care as some similar compounds with this group can exhibit toxicity or irritant properties [].

Typical of amines and alcohols. Notably, it can participate in:

  • Alkylation Reactions: The dimethylamino group can act as a nucleophile, allowing for alkylation with various electrophiles.
  • Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine.
  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones to form ethers or esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride exhibits several biological activities, primarily attributed to the dimethylamino group. Research indicates that compounds containing this moiety often show:

  • Antimicrobial Properties: Effective against a range of bacterial strains.
  • Analgesic Effects: Potential use in pain management therapies.
  • Anticancer Activity: Some derivatives have demonstrated activity against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

The synthesis of {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride typically involves several steps:

  • Formation of the Dimethylaminomethyl Group: This can be achieved through the reaction of formaldehyde with dimethylamine.
  • Coupling Reaction: The resulting intermediate is then reacted with 4-bromobenzyl alcohol or similar substrates to form the desired product.
  • Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

This compound finds applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new analgesics and antimicrobial agents.
  • Research Tools: Used in studies exploring the mechanisms of action of dimethylamine derivatives.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex molecules in medicinal chemistry .

Interaction studies involving {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride focus on its binding affinities and mechanisms of action. Research has shown that:

  • It interacts with specific receptors involved in pain perception and inflammation.
  • The compound may modulate neurotransmitter systems, which could explain its analgesic properties.
  • Studies have also explored its role as an inhibitor of certain enzymes related to cancer progression, indicating potential therapeutic avenues .

Several compounds share structural similarities with {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsSimilarity Index
(3-(Aminomethyl)phenyl)methanol hydrochlorideContains an aminomethyl group at position 30.97
(2-(Aminomethyl)phenyl)methanolAminomethyl group at position 21.00
2-[(Methylamino)methyl]benzyl alcoholMethylamino group instead of dimethylamino0.83

These compounds illustrate variations in position and substitution patterns that may influence their biological activity and pharmacological profiles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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